![molecular formula C9H8BrFO4S B11822004 Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate CAS No. 1624261-29-5](/img/structure/B11822004.png)
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is a chemical compound with the molecular formula C9H8BrFO4S and a molecular weight of 311.12 g/mol . It is a benzoate ester derivative, characterized by the presence of bromine, fluorine, and a methylsulfonyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate typically involves multi-step reactions. One common method includes the bromination of 2-fluorobenzoic acid, followed by sulfonylation and esterification . The reaction conditions often require the use of reagents such as bromine, sulfuryl chloride, and methanol, under controlled temperatures and pH levels.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally includes the same steps as laboratory synthesis but optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can produce sulfone or sulfide derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the methylsulfonyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-bromo-3-(methylsulfonyl)benzoate
- Methyl 2-fluoro-5-(methylsulfonyl)benzoate
- Methyl 4-bromo-5-fluoro-2-hydroxybenzoate
Uniqueness
Methyl 5-bromo-2-fluoro-3-(methylsulfonyl)benzoate is unique due to the specific arrangement of bromine, fluorine, and methylsulfonyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1624261-29-5 |
---|---|
Molekularformel |
C9H8BrFO4S |
Molekulargewicht |
311.13 g/mol |
IUPAC-Name |
methyl 5-bromo-2-fluoro-3-methylsulfonylbenzoate |
InChI |
InChI=1S/C9H8BrFO4S/c1-15-9(12)6-3-5(10)4-7(8(6)11)16(2,13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
DGWAHGFOAXXUQW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.